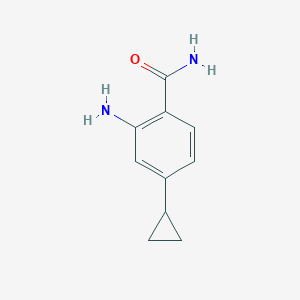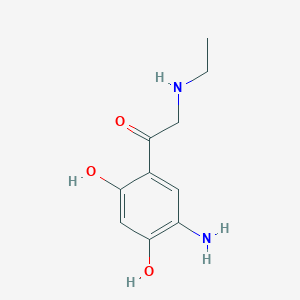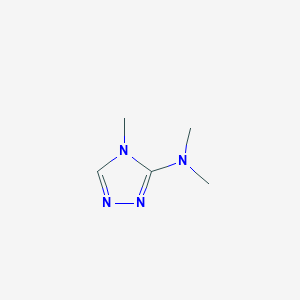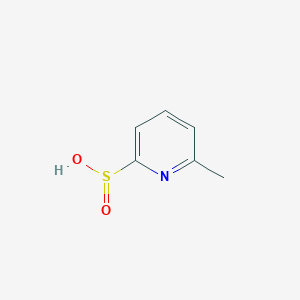
5,6,7-Trifluorochroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluorochroman-4-one is a fluorinated derivative of chroman-4-one, a heterocyclic compound that features a benzene ring fused to a dihydropyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluorochroman-4-one typically involves the introduction of fluorine atoms into the chroman-4-one structure. One common method is the fluorination of chroman-4-one derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. These could include catalytic fluorination processes or continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trifluorochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5,6,7-Trifluorochroman-4-ol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorinated quinones, while reduction can produce trifluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluorochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5,6,7-Trifluorochroman-4-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with target proteins. Additionally, the compound’s fluorinated structure can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
5,7-Difluorochroman-4-one: A similar compound with two fluorine atoms, which may exhibit different reactivity and biological activity compared to the trifluorinated derivative.
6,7-Difluorochroman-4-one: Another related compound with fluorine atoms at different positions, affecting its chemical and physical properties.
Uniqueness
5,6,7-Trifluorochroman-4-one is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields where fluorinated compounds are desired for their enhanced stability and activity.
Eigenschaften
Molekularformel |
C9H5F3O2 |
|---|---|
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
5,6,7-trifluoro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5F3O2/c10-4-3-6-7(9(12)8(4)11)5(13)1-2-14-6/h3H,1-2H2 |
InChI-Schlüssel |
JKACMRJKFUYKQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC(=C(C(=C2C1=O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


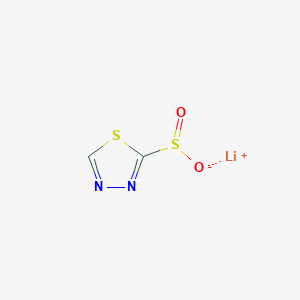
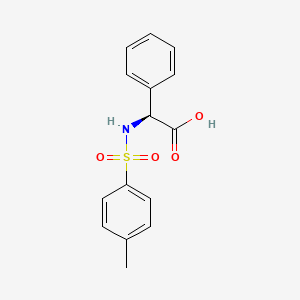
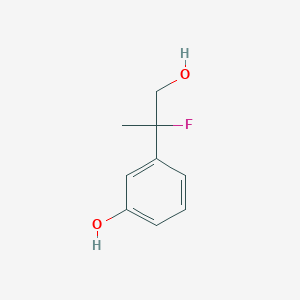
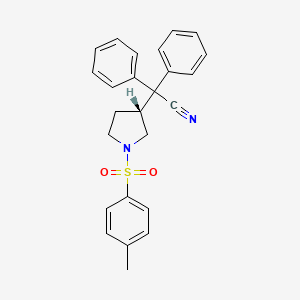
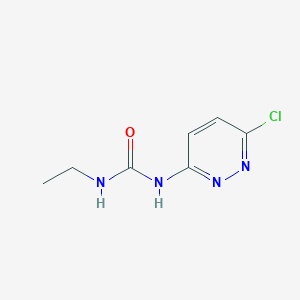
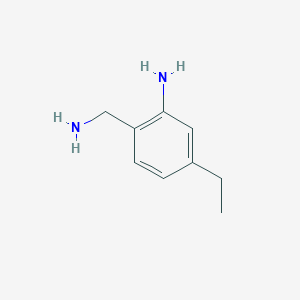
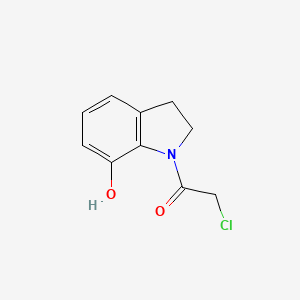

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
